5-Hydroxypyrimidin-4(3H)-one hydrochloride
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Overview
Description
5-Hydroxypyrimidin-4(3H)-one hydrochloride: is a chemical compound that belongs to the class of pyrimidinones Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxypyrimidin-4(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amide with a formylating agent, followed by cyclization and subsequent hydrolysis to yield the desired pyrimidinone structure. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Hydroxypyrimidin-4(3H)-one hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrimidinone ring.
Reduction: Reduced forms of the pyrimidinone, potentially leading to dihydropyrimidinones.
Substitution: Substituted pyrimidinones with different functional groups replacing the hydroxyl group.
Scientific Research Applications
Chemistry: 5-Hydroxypyrimidin-4(3H)-one hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and nucleic acids. It may serve as a model compound for understanding the behavior of pyrimidine derivatives in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications. Pyrimidinone derivatives are known to exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate makes it valuable in the synthesis of various active ingredients.
Mechanism of Action
The mechanism of action of 5-Hydroxypyrimidin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to nucleic acids, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
4-Hydroxypyrimidin-2(1H)-one: Another pyrimidinone derivative with similar structural features but different substitution patterns.
5-Methylpyrimidin-4(3H)-one: A methylated analogue of 5-Hydroxypyrimidin-4(3H)-one.
6-Hydroxypyrimidin-4(3H)-one: A positional isomer with the hydroxyl group at a different position on the pyrimidine ring.
Uniqueness: 5-Hydroxypyrimidin-4(3H)-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
5-hydroxy-1H-pyrimidin-6-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2.ClH/c7-3-1-5-2-6-4(3)8;/h1-2,7H,(H,5,6,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJXOAASQIHMRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1616526-82-9 |
Source
|
Record name | 4(3H)-Pyrimidinone, 5-hydroxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1616526-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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